Opposing Regulation of Hyaluronan Synthesis in Human Articular Chondrocytes: GlcNAc Stimulation vs. GlcN Inhibition
In a direct head-to-head comparison using human articular chondrocytes, N-acetylglucosamine (GlcNAc) and glucosamine (GlcN) produced diametrically opposite effects on hyaluronan synthesis. GlcNAc stimulated hyaluronan production and upregulated hyaluronan synthase-2 (HAS2), whereas GlcN inhibited both hyaluronan and sulfated glycosaminoglycan (SGAG) synthesis [1]. The two aminosugars also exerted opposing actions on facilitated glucose transport: GlcNAc accelerated glucose uptake, while GlcN non-competitively inhibited it [1].
| Evidence Dimension | Hyaluronan synthesis and glucose transport |
|---|---|
| Target Compound Data | Stimulated hyaluronan synthesis; accelerated facilitated glucose transport; upregulated HAS2 |
| Comparator Or Baseline | Glucosamine (GlcN): Inhibited hyaluronan and SGAG synthesis; non-competitively inhibited basal glucose transport |
| Quantified Difference | Opposite directional effects (stimulation vs. inhibition) on hyaluronan production and glucose transport |
| Conditions | Human articular chondrocytes isolated from knee cartilage; in vitro facilitated transport assays with radiolabeled [³H]GlcN and [³H]GlcNAc; SGAG synthesis measured by [³⁵S]SO₄ incorporation |
Why This Matters
Researchers requiring hyaluronan stimulation or glucose transport acceleration in chondrocyte models must select GlcNAc; substitution with GlcN yields functionally antagonistic outcomes.
- [1] Shikhman AR, Brinson DC, Valbracht J, Lotz MK. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. Osteoarthritis Cartilage. 2009 Aug;17(8):1022-1028. View Source
